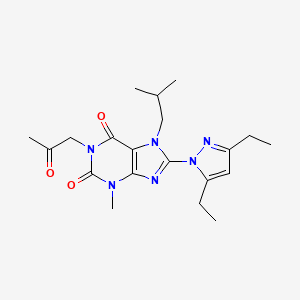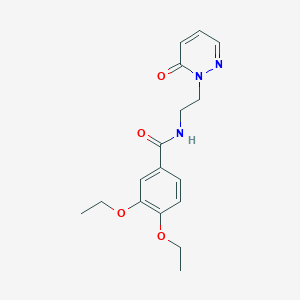
3,4-diethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-diethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as DPPEB and has been used in various studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Electrophysiological Activity : A study by Morgan et al. (1990) discusses the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, which are potent selective class III agents exhibiting potency in in vitro Purkinje fiber assays. This indicates the potential of similar benzamide compounds in cardiac applications (Morgan et al., 1990).
Antibiotic Synthesis : Hanaya and Itoh (2010) describe the efficient synthesis of antibiotic SF-2312 using a benzamide compound. This process involves a series of reactions starting from ethyl diethoxyphosphorylacetate, highlighting the role of benzamides in the synthesis of antibiotics (Hanaya & Itoh, 2010).
Melanoma Cytotoxicity : Wolf et al. (2004) explore benzamide derivatives conjugated with alkylating cytostatics for targeted drug delivery in melanoma cells. Their research shows enhanced toxicity against melanoma cells compared to the parent chlorambucil itself (Wolf et al., 2004).
Antibacterial Activity of Benzimidazole Derivatives : Patil et al. (2015) synthesized novel benzimidazole derivatives with antibacterial activities. These compounds showed potential in combating various bacterial strains, demonstrating the antimicrobial applications of benzamides (Patil et al., 2015).
Peptide Synthesis : Fan, Hao, and Ye (1996) introduced a novel organophosphorus compound used as a coupling reagent for peptide synthesis. This highlights the role of benzamide derivatives in facilitating peptide bond formation (Fan, Hao, & Ye, 1996).
Synthesis of Pyrazoles with Antiavian Influenza Virus Activity : Hebishy, Salama, and Elgemeie (2020) developed a new route to synthesize benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable activity against bird flu influenza H5N1 (Hebishy, Salama, & Elgemeie, 2020).
Synthesis of Allelochemicals from Gramineae : Macias et al. (2006) discuss the synthesis of compounds with a benzoxazin-3(4H)-one skeleton, exhibiting properties like antimicrobial and insecticidal activities. This research underscores the agricultural utility of benzamide derivatives (Macias et al., 2006).
Eigenschaften
IUPAC Name |
3,4-diethoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-3-23-14-8-7-13(12-15(14)24-4-2)17(22)18-10-11-20-16(21)6-5-9-19-20/h5-9,12H,3-4,10-11H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDROECFCJNTGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCN2C(=O)C=CC=N2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-2-(4-ethoxyphenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2876756.png)
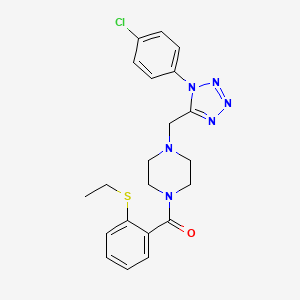
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2876760.png)
![1-[3-[6-(pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl]ethanol](/img/structure/B2876763.png)
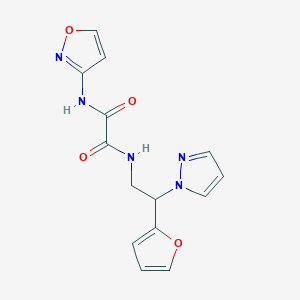
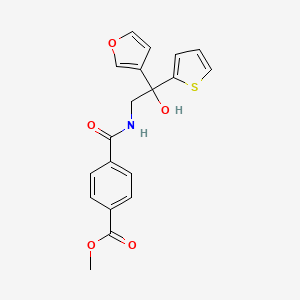
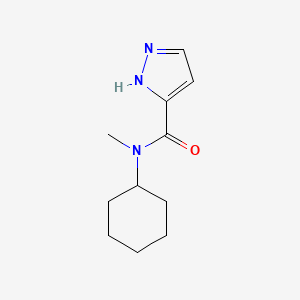
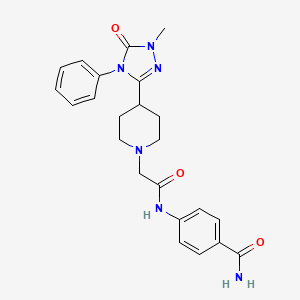
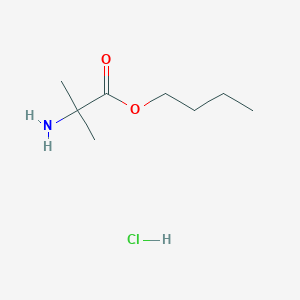
![Tert-butyl 2',3'-dihydro-1'H-spiro[pyrrolidine-2,4'-quinoline]-1-carboxylate](/img/structure/B2876772.png)
![2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-N-phenylacetamide](/img/structure/B2876774.png)

